molecular formula C12H15BrO2 B14072362 6-(4-Bromophenyl)hexanoic acid

6-(4-Bromophenyl)hexanoic acid

Cat. No.: B14072362
M. Wt: 271.15 g/mol
InChI Key: KGOQTHODMLGCMH-UHFFFAOYSA-N
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Description

6-(4-Bromophenyl)hexanoic acid is an organic compound with the molecular formula C12H15BrO2 It is a derivative of hexanoic acid where a bromophenyl group is attached to the sixth carbon atom of the hexanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 6-(4-Bromophenyl)hexanoic acid involves the bromination of hexanoic acid derivatives. For instance, the compound can be prepared by reacting ε-caprolactone with hydrogen bromide gas in an organic solvent. The reaction is typically carried out at temperatures ranging from 0°C to 100°C to achieve high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using specialized equipment to ensure consistent quality and yield. The use of automated systems and controlled environments helps in maintaining the desired reaction conditions and minimizing impurities.

Chemical Reactions Analysis

Types of Reactions

6-(4-Bromophenyl)hexanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride in anhydrous solvents.

Major Products

    Substitution: Formation of phenylhexanoic acids or other substituted derivatives.

    Oxidation: Production of bromophenyl ketones or carboxylic acids.

    Reduction: Generation of bromophenyl alcohols or alkanes.

Scientific Research Applications

6-(4-Bromophenyl)hexanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-(4-Bromophenyl)hexanoic acid involves its interaction with molecular targets such as enzymes and receptors. The bromophenyl group can participate in various binding interactions, influencing the activity of the target molecules. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-Bromohexanoic acid: Lacks the phenyl group, making it less complex and potentially less versatile in applications.

    4-Bromophenylacetic acid: Has a shorter carbon chain, which may affect its reactivity and interactions.

    6-Phenylhexanoic acid: Lacks the bromine atom, which can influence its chemical properties and reactivity.

Uniqueness

6-(4-Bromophenyl)hexanoic acid is unique due to the presence of both the bromine atom and the phenyl group, which confer distinct chemical and physical properties. These features make it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C12H15BrO2

Molecular Weight

271.15 g/mol

IUPAC Name

6-(4-bromophenyl)hexanoic acid

InChI

InChI=1S/C12H15BrO2/c13-11-8-6-10(7-9-11)4-2-1-3-5-12(14)15/h6-9H,1-5H2,(H,14,15)

InChI Key

KGOQTHODMLGCMH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CCCCCC(=O)O)Br

Origin of Product

United States

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